

mesitylene physicochemical properties for spectroscopic analysis

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Mesitylene: A Spectroscopic Analysis Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **mesitylene** (1,3,5-trimethylbenzene) relevant to its spectroscopic analysis. The information is intended to assist researchers in utilizing **mesitylene** as a solvent, standard, or analyte in various spectroscopic applications.

Core Physicochemical Properties

Mesitylene is a colorless, flammable liquid hydrocarbon with a characteristic aromatic odor. Its symmetrical structure, with three methyl groups positioned equally around the benzene ring, results in unique spectroscopic features.[1]



Property	Value	Reference
Molecular Formula	C ₉ H ₁₂	[2]
Molecular Weight	120.19 g/mol	[3]
Boiling Point	164.7 °C	[1][2]
Melting Point	-44.8 °C	[1][2]
Density	0.8637 g/cm ³ at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.499	[4][5]
Solubility in Water	48.2 mg/L at 25 °C (insoluble)	[2]
Solubility in Organic Solvents	Miscible with ethanol, ether, benzene, and acetone	[6][7]

Spectroscopic Data and Analysis

The symmetrical nature of **mesitylene** simplifies its spectroscopic signatures, making it a useful reference standard in some applications.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the ¹H NMR spectrum of **mesitylene** is deceptively simple, showing only two distinct signals.[4][8] The three aromatic protons are chemically equivalent, as are the nine protons of the three methyl groups.[1][9]



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹H	~6.8	Singlet	Aromatic (Ar-H)
¹H	~2.3	Singlet	Methyl (CH₃)
13C	~138	-	Aromatic (quaternary C)
13 C	~127	-	Aromatic (C-H)
13C	~21	-	Methyl (CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of **mesitylene** displays characteristic peaks corresponding to the vibrations of its aromatic ring and methyl groups.

Wavenumber (cm ⁻¹)	Vibration Type
3080 - 3030	Aromatic C-H stretch
2975 - 2845	Methyl C-H stretch
~1600 and ~1500	Aromatic C=C ring stretch
1470 - 1370	Methyl C-H bend
900 - 735	Aromatic C-H out-of-plane bend (characteristic of 1,3,5-trisubstitution)

UV-Visible (UV-Vis) Spectroscopy

Mesitylene exhibits ultraviolet absorption characteristic of substituted benzene rings. Alkyl substitution on the benzene ring typically shifts the absorption to longer wavelengths compared to unsubstituted benzene.[2]



λmax (nm)	Solvent
~267	Alcohol
~263	Alcohol

Mass Spectrometry (MS)

In mass spectrometry, **mesitylene** undergoes fragmentation upon ionization. The molecular ion peak and characteristic fragment ions are observed.

m/z	Assignment
120	Molecular Ion [M]+
105	[M-CH₃]+ (Base Peak)
77	[C ₆ H ₅]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **mesitylene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **mesitylene**.

- Sample Preparation:
 - Prepare a solution of mesitylene by dissolving approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[10]
 - The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[4]



- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing ($\delta = 0.00$ ppm).[4]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrument Parameters (Typical):
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Nuclei: ¹H and ¹³C.
 - Temperature: Room temperature.
 - ¹H NMR:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - 13C NMR:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 (or more, depending on concentration).
 - Decoupling: Proton broadband decoupling.
- Data Acquisition and Processing:
 - Insert the NMR tube into the spectrometer.



- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the Free Induction Decay (FID) using the specified parameters.
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **mesitylene**.

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[11] If necessary, clean them with a small amount of a volatile solvent like acetone and dry them completely.
 [11]
 - Place one to two drops of neat (undiluted) mesitylene onto the center of one salt plate.
 [11]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11]
- Instrument Parameters (Typical):
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.



- Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **mesitylene**.

- · Sample Preparation:
 - Choose a UV-transparent solvent in which mesitylene is soluble (e.g., ethanol, hexane).
 - Prepare a stock solution of known concentration by accurately weighing a small amount of mesitylene and dissolving it in a precise volume of the chosen solvent in a volumetric flask.
 - Prepare a dilute solution for analysis by transferring a small, known volume of the stock solution to another volumetric flask and diluting to the mark with the same solvent. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
- Instrument Parameters (Typical):
 - Spectrometer: A dual-beam UV-Vis spectrophotometer.
 - Scan Range: Typically 200-400 nm for aromatic compounds.



- Scan Speed: Medium.
- Slit Width: 1-2 nm.
- Data Acquisition and Processing:
 - o Fill a quartz cuvette with the solvent to be used as the reference (blank).
 - Fill a matching quartz cuvette with the prepared mesitylene solution.
 - Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.
 - Run a baseline correction with the solvent-filled cuvettes.
 - Acquire the absorption spectrum of the mesitylene solution.
 - Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **mesitylene** and identify its molecular ion and major fragment ions.

- Sample Introduction:
 - For a volatile liquid like mesitylene, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.
 - Direct Injection: A small amount of the liquid sample is introduced into the ion source via a heated probe or a direct insertion probe.
 - GC-MS: A dilute solution of mesitylene in a volatile solvent is injected into the gas chromatograph. The GC separates mesitylene from any impurities, and it then enters the mass spectrometer.
- Instrument Parameters (Typical for Electron Ionization EI):

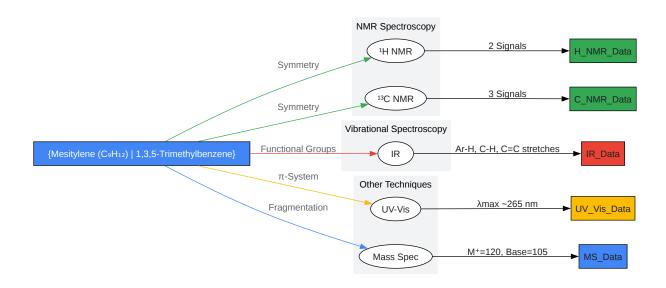


- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
- o Ion Source Temperature: 150-250 °C.
- Data Acquisition and Processing:
 - Acquire the mass spectrum.
 - Identify the peak corresponding to the molecular ion (M+), which will have an m/z value equal to the molecular weight of mesitylene (120).
 - Analyze the fragmentation pattern to identify the major fragment ions. The most abundant peak in the spectrum is designated as the base peak.

Mesitylene's Spectroscopic Fingerprint

The following diagram illustrates the relationship between the molecular structure of **mesitylene** and its characteristic spectroscopic signals, providing a concise visual summary of its analytical fingerprint.





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Caption: **Mesitylene**'s structure dictates its unique spectroscopic outputs.

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